[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
CAS No.: 1353960-79-8
Cat. No.: VC6993870
Molecular Formula: C12H25N3O2
Molecular Weight: 243.351
* For research use only. Not for human or veterinary use.
![[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester - 1353960-79-8](/images/structure/VC6993870.png)
Specification
CAS No. | 1353960-79-8 |
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Molecular Formula | C12H25N3O2 |
Molecular Weight | 243.351 |
IUPAC Name | tert-butyl N-[1-(2-aminoethyl)piperidin-3-yl]carbamate |
Standard InChI | InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-10-5-4-7-15(9-10)8-6-13/h10H,4-9,13H2,1-3H3,(H,14,16) |
Standard InChI Key | YBBJMURMLAJARB-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)CCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a six-membered piperidine ring substituted at the 3-position with a carbamic acid tert-butyl ester group. A 2-aminoethyl side chain (–CH2CH2NH2) is attached to the piperidine nitrogen, introducing both hydrophilicity and reactivity. The Boc group (–OC(O)N(C(CH3)3)2) protects the amine, enhancing stability during synthetic procedures .
Key Structural Features:
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Piperidine Ring: Confers rigidity and influences stereoelectronic interactions.
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Boc Group: Provides acid-labile protection, enabling controlled deprotection under mild acidic conditions.
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2-Aminoethyl Chain: Offers a primary amine for further functionalization (e.g., acylations, Schiff base formations).
Physicochemical Profile
Data from analytical studies reveal the following properties :
Property | Value |
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Molecular Formula | C12H23N3O2 |
Molecular Weight | 243.35 g/mol |
Boiling Point | Not reported |
Melting Point | Not reported |
Density | Not reported |
Solubility | Likely polar aprotic solvents (DMF, DMSO) |
LogP (Predicted) | ~1.2 (moderate hydrophobicity) |
The Boc group’s steric bulk reduces crystallinity, complicating purification. Stability under inert conditions is typical for carbamates, though hydrolysis risks exist in acidic or aqueous environments.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
While detailed protocols are scarce, analogous compounds suggest a multi-step approach:
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Piperidine Functionalization: React piperidine with 2-chloroethylamine hydrochloride under basic conditions (e.g., K2CO3) to yield 1-(2-aminoethyl)piperidine.
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Boc Protection: Treat the intermediate with di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP) .
Critical Parameters:
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Temperature: 0–25°C to minimize side reactions.
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Solvent Choice: THF or dichloromethane (DCM) balances reactivity and solubility.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .
Industrial Production Challenges
Scaling this synthesis requires addressing:
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Cost Efficiency: Boc2O is expensive; alternatives like gas-phase phosgenation are under exploration.
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Waste Management: Neutralizing HCl byproducts (from amine hydrochlorides) necessitates robust filtration systems.
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Quality Control: HPLC-MS ensures enantiomeric purity, particularly for chiral centers .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s primary role is as a building block for neurologically active agents. Examples include:
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Serotonin Receptor Modulators: The 2-aminoethyl group mimics endogenous neurotransmitters, enabling docking studies for antidepressants .
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Enzyme Inhibitors: Boc-protected amines resist metabolic degradation, enhancing pharmacokinetics in protease inhibitors.
Case Study: Neuroprotective Agent Development
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Emerging methods employ chiral catalysts (e.g., Jacobsen’s thioureas) to access enantiopure forms, critical for CNS-targeted drugs .
Computational Modeling
QSAR studies predict off-target binding to histamine receptors, guiding structural refinements to enhance selectivity.
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